molecular formula C6H11BrF2 B8056840 1-Bromo-6,6-difluorohexane

1-Bromo-6,6-difluorohexane

Cat. No.: B8056840
M. Wt: 201.05 g/mol
InChI Key: UCHYRRQGQPHTDC-UHFFFAOYSA-N
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Description

1-Bromo-6,6-difluorohexane (CAS 168268-71-1) is a valuable bifunctional organic intermediate with the molecular formula C6H11BrF2 and a molecular weight of 201.05 g/mol . This compound is characterized by a six-carbon alkane chain terminated with a bromine atom at one end and a geminal difluoro group at the other. This structure provides two distinct reactive sites, allowing researchers to selectively manipulate the molecule in sequential synthetic steps. The bromine terminus serves as a good leaving group for nucleophilic substitution reactions, such as alkylations, while the 6,6-difluoro moiety can be used to influence the electronic properties and metabolic stability of the final target molecule . Stored as an orange liquid, this reagent has a density of 1.322 g/mL and a melting point of -51.15°C . It is recommended to store this product under an inert atmosphere and at cool temperatures (2-8°C) to maintain stability . Researchers must handle it with care; it is classified with the signal word "Danger" and carries hazard statements for its flammable nature (H225) and potential to cause skin and eye irritation (H315, H319) . Its primary value lies in its application as a key building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The incorporation of the difluoro group is a common strategy in medicinal chemistry to modulate lipophilicity, bioavailability, and conformational stability . As a specialty intermediate, 1-Bromo-6,6-difluorohexane is offered for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-1,1-difluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHYRRQGQPHTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Distillation Techniques

Fractional distillation, as demonstrated for 1-bromo-6-chlorohexane (boiling point: 84–90°C at 6 mmHg), could separate 1-bromo-6,6-difluorohexane from unreacted precursors. Antoine coefficients for related bromoalkanes (e.g., 1-bromoheptane, log(P) = 7.36 at 1802 mmHg) suggest similar volatility, necessitating precise temperature and pressure control.

Chromatographic and Spectroscopic Analysis

Gas chromatography (GC) with flame ionization detection, as used in, would quantify reaction components. Nuclear magnetic resonance (NMR) spectroscopy could confirm fluorine incorporation, with 19F^{19}\text{F} NMR peaks expected near −120 ppm for CF2 groups.

Comparative Analysis of Theoretical Methods

MethodReagents/ConditionsAdvantagesChallenges
Halogen ExchangeKF, DAST, DMAC, 60–150°CLeverages known protocolsLow fluoride reactivity, side reactions
Electrophilic FluorinationSelectfluor®, XeF2High selectivity potentialCost, safety concerns
Radical FluorinationF2 gas, UV lightSimplicityPoor regiocontrol, hazardous

Chemical Reactions Analysis

1-Bromo-6,6-difluorohexane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 6,6-difluorohexanol .

Scientific Research Applications

Organic Synthesis

1-Bromo-6,6-difluorohexane serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This reactivity is particularly useful in the synthesis of:

  • Fluorinated compounds : The difluoromethyl group can enhance the biological activity of pharmaceuticals.
  • Alkyl halides : Used as precursors for further chemical transformations.

Pharmaceutical Development

In pharmaceutical chemistry, 1-bromo-6,6-difluorohexane is utilized in the development of new drugs. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates by enhancing their metabolic stability and bioavailability.

Case Study:
Recent studies have shown that fluorinated analogs of existing drugs exhibit improved efficacy against certain pathogens due to their altered interaction with biological targets .

Material Science

The compound is also applied in material science, particularly in the development of advanced polymers and coatings. The presence of fluorine atoms contributes to enhanced chemical resistance and thermal stability.

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for synthesizing fluorinated compoundsVersatile reactivity
PharmaceuticalDevelopment of drug candidates with improved propertiesEnhanced bioavailability and stability
Material ScienceDevelopment of polymers and coatingsIncreased chemical resistance and durability

Research Findings

Several studies have documented the applications and benefits of using 1-bromo-6,6-difluorohexane in various chemical syntheses:

  • A study published in Chemical Communications highlighted its role in synthesizing functionalized alkylzinc reagents through direct insertion reactions .
  • Another research article focused on its application as a linker in PROTAC technology, which is pivotal for targeted protein degradation .

Mechanism of Action

The mechanism by which 1-Bromo-6,6-difluorohexane exerts its effects depends on the specific context of its use. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity : The dimethyl-hepten-yne compound has the highest molecular complexity due to its unsaturated bonds (alkene and alkyne) and branched methyl groups, resulting in a lower boiling point compared to 1-bromohexane vs. .
  • Rotational Flexibility : (6-Bromohexyl)benzene has six rotatable bonds, making it more flexible than the rigid cyclohexane derivative vs. .
  • Lipophilicity : The dimethyl-hepten-yne compound has a logP of 2.987 , indicating higher hydrophobicity than 1-bromohexane (logP ~2.3), which is critical for membrane permeability in drug design .

1-Bromo-6,6-dimethyl-2-hepten-4-yne

  • Reactivity : The bromine atom acts as a leaving group in nucleophilic substitutions, while the alkene and alkyne enable cycloaddition (e.g., Diels-Alder) or polymerization reactions .
  • Applications : Used in synthesizing complex heterocycles and polymer precursors. Priced at €1,429.00/10g, it is a premium reagent for niche applications .

1-Bromohexane

  • Reactivity : Undergoes SN2 reactions due to its primary bromide structure. Less steric hindrance compared to branched analogs .
  • Applications : A cost-effective alkylating agent in dye intermediates and surfactants .

(6-Bromohexyl)benzene

  • Reactivity : The phenyl group enhances stability in radical reactions and aromatic substitutions.
  • Applications: Potential use in liquid crystals or surfactants requiring aromatic interactions .

(Bromomethyl)cyclohexane

  • Reactivity : The cyclohexane ring reduces conformational flexibility, favoring stereoselective reactions .
  • Applications: Limited data, but likely used in agrochemicals or fragrances .

Biological Activity

1-Bromo-6,6-difluorohexane (C6H12BrF2) is a halogenated organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, applications, synthesis methods, and relevant case studies.

  • Molecular Formula : C6H12BrF2
  • Molecular Weight : 227.07 g/mol
  • Boiling Point : 167-169°C
  • Melting Point : -38.5°C
  • Density : 1.337 g/mL at 25°C
  • Solubility : Soluble in organic solvents (ethanol, ether, chloroform), insoluble in water

Applications

1-Bromo-6,6-difluorohexane serves as a versatile intermediate in the synthesis of various organic compounds with significant biological activities:

  • Pharmaceuticals : It is utilized in the synthesis of antiviral agents and anti-inflammatory drugs. Notably, it is involved in the production of Tenofovir, a drug used for treating HIV and hepatitis B infections .
  • Agrochemicals : The compound is also employed in creating insecticides and herbicides. For instance, it is a key precursor for Diflubenzuron, which is effective against pests in agricultural settings .
  • Materials Science : It finds use in synthesizing fluorinated surfactants and polymers with unique properties such as thermal stability and chemical resistance .

Biological Activity

The biological activity of 1-Bromo-6,6-difluorohexane is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. The incorporation of fluorine atoms often enhances the pharmacological properties of the resulting molecules.

Case Studies

  • Antiviral Activity :
    A study highlighted the synthesis of fluorinated nucleosides using 1-Bromo-6,6-difluorohexane as a precursor. These compounds exhibited significant antiviral activity against various strains of viruses, demonstrating the potential of fluorinated analogs in therapeutic applications .
  • Insecticidal Efficacy :
    Research into agrochemical applications revealed that derivatives synthesized from 1-Bromo-6,6-difluorohexane showed enhanced insecticidal properties compared to their non-fluorinated counterparts. The fluorination process improved bioavailability and efficacy against target pests .

Synthesis Methods

The synthesis of 1-Bromo-6,6-difluorohexane typically involves the reaction of hexane with bromine and hydrogen fluoride under controlled conditions. Catalysts such as iron or aluminum chloride are often employed to enhance yield and selectivity .

Toxicity and Safety Considerations

While 1-Bromo-6,6-difluorohexane has promising applications, it is essential to consider its toxicity profile. Fluorinated compounds can exhibit unique toxicological profiles due to their reactivity and potential for bioaccumulation. Safety data sheets (SDS) recommend handling this compound with care due to its possible effects on human health and the environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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